2-hydroxy-6-methyl-1H-pyridin-4-one
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Overview
Description
2-hydroxy-6-methyl-1H-pyridin-4-one is a heterocyclic organic compound that belongs to the pyridinone family This compound is characterized by a pyridine ring with a hydroxyl group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-6-methyl-1H-pyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 4-hydroxy-6-methyl-2-pyridinecarboxylic acid with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the desired pyridinone structure . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and higher yields. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-6-methyl-1H-pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The pyridinone ring can be reduced to form a dihydropyridine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Formation of 4-keto-6-methyl-2(3H)-pyridinone.
Reduction: Formation of 4-hydroxy-6-methyl-1,2-dihydropyridine.
Substitution: Formation of 4-halo-6-methyl-2(3H)-pyridinone derivatives.
Scientific Research Applications
2-hydroxy-6-methyl-1H-pyridin-4-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2-hydroxy-6-methyl-1H-pyridin-4-one involves its interaction with specific molecular targets. The hydroxyl group at the 4-position allows for hydrogen bonding with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2(1H)-quinolinone: Similar structure with a quinoline ring instead of a pyridine ring.
6-Methyl-2(1H)-pyridinone: Lacks the hydroxyl group at the 4-position.
4-Hydroxy-2(1H)-pyridinone: Lacks the methyl group at the 6-position.
Uniqueness
2-hydroxy-6-methyl-1H-pyridin-4-one is unique due to the presence of both the hydroxyl group at the 4-position and the methyl group at the 6-position. This combination of functional groups enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-hydroxy-6-methyl-1H-pyridin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c1-4-2-5(8)3-6(9)7-4/h2-3H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGSLYHMRQRARV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C=C(N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C=C(N1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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